5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a compound that can be related to the broader family of thiophene sulfonamides, which have been extensively studied for their diverse chemical properties and potential applications in pharmaceuticals and materials science. Although specific studies directly on this compound are scarce, insights can be drawn from related research on thiophene sulfonamides and their derivatives.
Heterocyclic Compound Synthesis : Thiophene sulfonamides serve as key intermediates in the synthesis of various heterocyclic compounds, such as pyrroles and pyrrolidines, through intramolecular cyclization processes. These reactions are pivotal for generating compounds with potential biological activity and for applications in material science (Benetti et al., 2002).
Antitumor and Antibacterial Agents : Derivatives of thiophene sulfonamides have been synthesized and evaluated for their in vitro activity against various human tumor cell lines and for antibacterial properties. These studies highlight the potential of thiophene sulfonamides as scaffolds for developing new therapeutic agents (Hafez et al., 2017).
Chemical Reactivity and Molecular Interaction Studies : The study of thiophene sulfonamides and their interactions with biological molecules, such as enzymes, can provide insights into their reactivity and potential mechanisms of action. For instance, carbonic anhydrase inhibitors have been designed using sulfonamide derivatives, demonstrating the importance of understanding these compounds' binding and inhibition profiles (Bozdağ et al., 2014).
Environmental and Biological Sensing : Thiophene sulfonamides have been used in the design of fluorescent probes for the selective detection of biologically and environmentally relevant species. This application underscores the versatility of thiophene sulfonamides in developing sensitive and selective sensors (Wang et al., 2012).
Antiproliferative Agents : Novel derivatives incorporating thiophene and sulfonamide moieties have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies contribute to the ongoing search for more effective cancer treatments (Bashandy et al., 2014).
Future Directions
The future directions for research on this compound could include detailed studies on its synthesis, structure-activity relationship, mechanism of action, and safety profile. These studies could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Mode of Action
Thepyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring in the compound could potentially influence its interaction with the environment .
Properties
IUPAC Name |
5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-12-6-7-13(18-12)19(16,17)14-8-2-3-9-15-10-4-5-11-15/h6-7,14H,4-5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIIFZSCOIABPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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